An In-Depth Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate: Synthesis, Properties, and Applications
Abstract
Ethyl 5-nitro-1H-imidazole-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of advanced pharmaceutical agents. The strategic placement of the nitro group and the reactive carboxylate ester on the imidazole core makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, starting from the precursor Ethyl 1H-imidazole-2-carboxylate, its physicochemical properties, and its significant applications in modern drug discovery. Detailed, field-proven protocols are presented alongside a discussion of the chemical principles that underpin these methodologies. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important molecule.
Introduction: The Strategic Importance of Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in the development of therapeutics, particularly for conditions involving anaerobic bacteria or hypoxic cells, such as those found in solid tumors.[1] The nitro group is not merely a structural component; it is a functional "warhead." In low-oxygen environments, it can be bioreductively activated to form radical species that are cytotoxic, a mechanism that has been successfully exploited in antibiotics like metronidazole and in the development of hypoxia-activated anticancer prodrugs.[1]
Ethyl 5-nitro-1H-imidazole-2-carboxylate (CAS No. 865998-46-5) emerges as a key building block in this context.[2][3] Its structure combines the essential nitro-imidazole core with an ethyl carboxylate group at the C2 position, providing a convenient handle for further chemical elaboration to build more complex and targeted molecules. Understanding its synthesis and properties is therefore crucial for chemists aiming to innovate in this therapeutic space.
Synthesis Pathway and Methodologies
The synthesis of Ethyl 5-nitro-1H-imidazole-2-carboxylate is conceptually a two-stage process: first, the creation of the imidazole ester backbone, followed by the critical nitration step.
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate
The precursor molecule, Ethyl 1H-imidazole-2-carboxylate, is most reliably synthesized via the Fischer esterification of Imidazole-2-carboxylic acid. This classic acid-catalyzed reaction provides a good yield and a high-purity product.[4]
Causality Behind Experimental Choices:
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Catalyst: Concentrated sulfuric acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. Secondly, as a dehydrating agent, it sequesters the water formed during the reaction, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.
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Solvent & Reagent: Ethanol is used in large excess, acting as both the reactant and the solvent. This high concentration also helps to shift the reaction equilibrium to favor ester formation.
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Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate without evaporating the volatile ethanol.
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Work-up: The pH adjustment with ammonia neutralizes the sulfuric acid catalyst. The choice to keep the temperature below 5°C during neutralization is critical to prevent hydrolysis of the newly formed ester, which is more favorable at higher temperatures under basic conditions.
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Imidazole-2-carboxylic acid in absolute ethanol (e.g., 300 mL for ~0.2 moles of acid).
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Acid Addition: With stirring, slowly and carefully add concentrated sulfuric acid (98%, ~2.7 equivalents) dropwise. An ice bath should be used to control the exothermic reaction and maintain the temperature below 25°C.[4]
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Reflux: Heat the mixture to reflux and maintain for approximately 7 hours. Allow the reaction to continue stirring at room temperature overnight to ensure completion.[4]
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Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Neutralization & Precipitation: Dilute the resulting suspension with ice water (~200 mL). In an ice bath, carefully adjust the pH to 5-6 by the slow addition of concentrated ammonia. This will neutralize the acid and precipitate the product.[4]
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Isolation & Purification: Collect the solid product by filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether to yield Ethyl 1H-imidazole-2-carboxylate as a solid.[4] A typical yield is around 64%.[4]
Stage 2: Nitration of Ethyl 1H-imidazole-2-carboxylate
The introduction of a nitro group onto the imidazole ring is an electrophilic aromatic substitution. While a specific, peer-reviewed protocol for the nitration of Ethyl 1H-imidazole-2-carboxylate to the 5-nitro isomer is not extensively documented in readily available literature, a highly reliable protocol can be inferred from the nitration of the closely related compound, ethyl 1-methyl-1H-imidazole-2-carboxylate.[5]
Mechanistic Insights & Causality:
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Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is the standard reagent for nitration. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
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Regioselectivity: The imidazole ring is electron-rich and susceptible to electrophilic attack. The existing ethyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring. It will direct the incoming electrophile (the nitronium ion) primarily to the C5 position, as the C4 position is more deactivated due to resonance effects.
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Reaction Control: The reaction is highly exothermic and must be carefully controlled. Maintaining the temperature is crucial to prevent over-nitration or degradation of the starting material.
Proposed Experimental Protocol (based on analogous reactions[5]):
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Acid Dissolution: In a flask equipped with a stirrer and thermometer, dissolve Ethyl 1H-imidazole-2-carboxylate (1 equivalent) in concentrated sulfuric acid at a controlled temperature (e.g., 0-5°C).
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Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1-1.2 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.
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Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-70°C) for several hours (e.g., 3 hours) to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Neutralization: After completion, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution with an aqueous base (e.g., sodium carbonate solution) to a pH of 7-8.[5]
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Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure Ethyl 5-nitro-1H-imidazole-2-carboxylate.[5]
Physicochemical and Spectroscopic Properties
Characterization of the final product and its precursor is essential for confirming identity and purity. Below is a summary of known properties.
| Property | Ethyl 1H-imidazole-2-carboxylate (Precursor) | Ethyl 5-nitro-1H-imidazole-2-carboxylate (Target) | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (Analog) |
| CAS Number | 33543-78-1 | 865998-46-5[3][6] | 1564-49-4[7] |
| Molecular Formula | C₆H₈N₂O₂[8] | C₆H₇N₃O₄[6] | C₇H₉N₃O₄[7] |
| Molecular Weight | 140.14 g/mol [8] | 185.14 g/mol [6] | 199.16 g/mol [7] |
| Appearance | Off-White to Pale Beige Solid | Data not available (Expected to be a yellow solid) | White to off-white or yellow solid[5] |
| Melting Point | 176-178°C | Data not available | 81-83°C[5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Data not available | Data not available |
| pKa | 11.38 ± 0.10 (Predicted) | Data not available | -0.95 ± 0.25 (Predicted)[5] |
Note: Data for the target compound is limited. Properties of the N-methylated analog are provided for reference and estimation purposes.
Applications in Drug Discovery and Medicinal Chemistry
The true value of Ethyl 5-nitro-1H-imidazole-2-carboxylate lies in its role as a strategic intermediate. The nitro group provides the basis for bioreductive activity, while the ester serves as a synthetic handle for creating derivatives with tailored properties.
Caption: Potential applications derived from the core scaffold.
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Anticancer Agents: This molecule is an ideal starting point for creating hypoxia-activated prodrugs. The ester can be hydrolyzed to the carboxylic acid and then coupled with various effector molecules. The resulting prodrug remains inactive in normal tissues but is activated in the hypoxic microenvironment of solid tumors, releasing a potent cytotoxic agent locally.
-
Antimicrobial Agents: Following the legacy of metronidazole, this scaffold is used to develop new antibiotics against anaerobic bacteria and protozoan parasites. Modifications via the ester group can alter the compound's solubility, cell permeability, and pharmacokinetic profile to improve efficacy and overcome resistance.
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Advanced Intermediates: It is a known reagent for the synthesis of analogs of netropsin and distamycin, which are potent anti-cancer compounds that bind to the minor groove of DNA.[9] This highlights its use in creating complex, biologically active molecules.
Safety and Handling
While specific GHS data for Ethyl 5-nitro-1H-imidazole-2-carboxylate is not fully established, the data for the closely related N-methyl analog provides a strong indication of the expected hazards.[7] Standard laboratory precautions should be taken.
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GHS Hazard Statements (Inferred):
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl 5-nitro-1H-imidazole-2-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical sciences. Its synthesis, though requiring careful control, is based on well-established and scalable chemical principles. By providing both a bioreductive functional group and a versatile synthetic handle, this molecule offers chemists a reliable and potent scaffold for constructing the next generation of targeted therapies for cancer and infectious diseases. This guide has outlined the critical knowledge required to synthesize, handle, and strategically apply this valuable intermediate in a research and development setting.
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